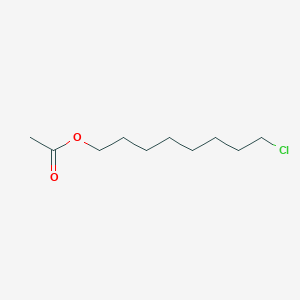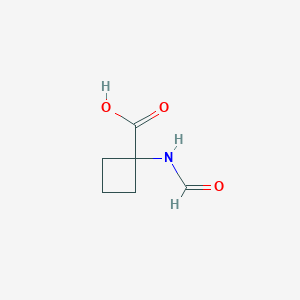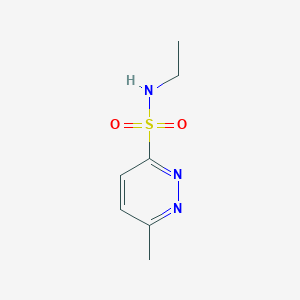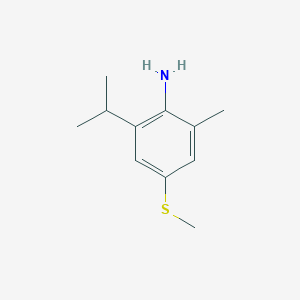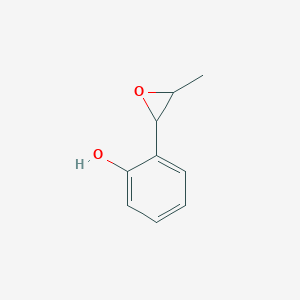
2-(3-Methyloxiran-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyloxiran-2-yl)phenol is an organic compound with the molecular formula C9H10O2. It is characterized by the presence of a phenol group and an oxirane (epoxide) ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyloxiran-2-yl)phenol typically involves the reaction of phenol with an epoxide precursor under controlled conditions. One common method is the epoxidation of allylphenol using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyloxiran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-(3-Methyloxiran-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxiran-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
(3-Phenyloxiran-2-yl)methanol: Shares the oxirane ring but differs in the substituent groups.
Properties
CAS No. |
62599-37-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(3-methyloxiran-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c1-6-9(11-6)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3 |
InChI Key |
UDWRUDHPUPSLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


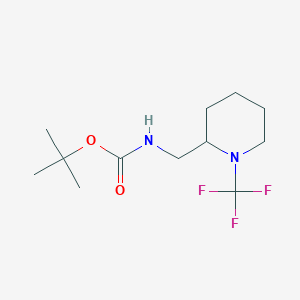
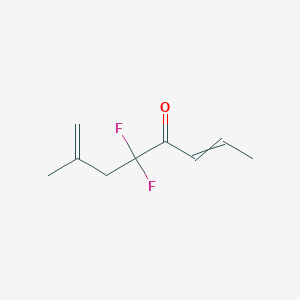
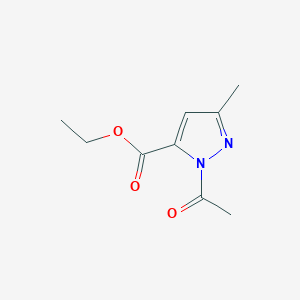
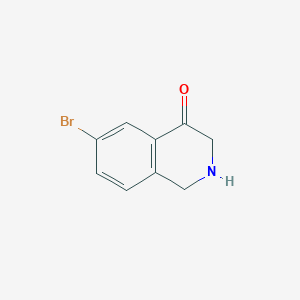


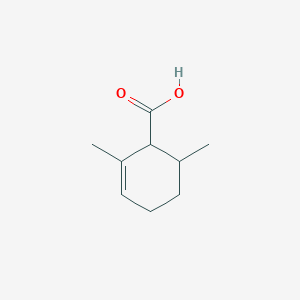
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)

